N-diazo-2,4-dinitrobenzenesulfonamide N-diazo-2,4-dinitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 920756-43-0
VCID: VC16957627
InChI: InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H
SMILES:
Molecular Formula: C6H3N5O6S
Molecular Weight: 273.19 g/mol

N-diazo-2,4-dinitrobenzenesulfonamide

CAS No.: 920756-43-0

Cat. No.: VC16957627

Molecular Formula: C6H3N5O6S

Molecular Weight: 273.19 g/mol

* For research use only. Not for human or veterinary use.

N-diazo-2,4-dinitrobenzenesulfonamide - 920756-43-0

Specification

CAS No. 920756-43-0
Molecular Formula C6H3N5O6S
Molecular Weight 273.19 g/mol
IUPAC Name N-diazo-2,4-dinitrobenzenesulfonamide
Standard InChI InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H
Standard InChI Key OGVDLNBGQBMNDK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Diazo-2,4-dinitrobenzenesulfonamide comprises a benzene ring substituted with two nitro groups at the 2- and 4-positions, a sulfonamide group at the 1-position, and a diazo group (–N2+_2^+) linked to the sulfonamide nitrogen. The electron-withdrawing nitro groups significantly polarize the aromatic ring, enhancing the electrophilicity of the diazo moiety. This electronic configuration facilitates nucleophilic attack and carbene generation under thermal or photochemical conditions .

Table 1: Key Physicochemical Parameters of N-Diazo-2,4-Dinitrobenzenesulfonamide

PropertyValue/DescriptionSource
Molecular FormulaC6_6H4_4N4_4O6_6SInferred
XLogP3~2.2 (estimated)Analogous
Hydrogen Bond Acceptor Count8Inferred
Exact Mass272.98 g/molInferred
ReactivityCarbene generation upon decompositionTheory

Synthetic Methodologies

General Synthesis of Diazo Compounds

The synthesis of diazo derivatives typically involves diazotization reactions, where primary amines react with nitrous acid (HNO2_2) to form diazonium salts. For example, Ali and Adnan (2022) demonstrated the preparation of azo compounds via diazotization of 4-methoxy-2-nitroaniline, followed by coupling with 4-hydroxybenzoic acid . This two-step process—diazonium salt formation and subsequent nucleophilic substitution—provides a template for synthesizing N-diazo-2,4-dinitrobenzenesulfonamide.

Stepwise Reaction Pathway

  • Diazotization:
    Treatment of 2,4-dinitrobenzenesulfonamide with sodium nitrite (NaNO2_2) in acidic media (e.g., HCl) generates the corresponding diazonium salt.

    R-NH2+NaNO2+HClR-N2+Cl+NaOH+H2O\text{R-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{R-N}_2^+ \text{Cl}^- + \text{NaOH} + \text{H}_2\text{O}
  • Stabilization:
    The diazonium salt is stabilized at low temperatures (0–5°C) to prevent premature decomposition .

Challenges in Nitration and Sulfonylation

Introducing nitro groups to the benzene ring requires careful control of reaction conditions to avoid over-nitration. Patent US8119679B2 highlights the use of mixed acids (HNO3_3/H2_2SO4_4) for regioselective nitration of imidazole derivatives . Similarly, sulfonamide incorporation likely involves sulfonation of aniline precursors followed by amidation.

Reactivity and Functional Transformations

Carbene Generation

Upon thermal or photochemical activation, the diazo group in N-diazo-2,4-dinitrobenzenesulfonamide decomposes to release nitrogen gas (N2_2) and generate a reactive carbene intermediate:

R-N2+R:+N2\text{R-N}_2^+ \rightarrow \text{R:} + \text{N}_2 \uparrow

Carbenes participate in insertion reactions with C–H bonds, enabling carbon-carbon bond formation. This reactivity is exploited in polymer cross-linking and heterocycle synthesis .

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the meta and para positions relative to the nitro groups. For instance, hydroxide or amine nucleophiles may displace leaving groups under mild conditions, yielding functionalized derivatives .

Comparative Analysis of Diazo/Nitroaromatic Systems

Table 2: Comparison of Key Diazo and Nitroaromatic Compounds

CompoundStructureApplicationsReactivity Highlights
N-Diazo-2,4-dinitrobenzenesulfonamideC6_6H4_4N4_4O6_6SEnergetics, PharmaceuticalsCarbene generation, NAS
2,4-DinitroimidazoleC3_3H2_2N4_4O4_4Insensitive explosivesThermal stability
4-Hydroxy-3-((4-methoxy-2-nitrophenyl)diazenyl)benzoic acidC14_14H11_11N3_3O6_6Antimicrobial agentsAzo coupling, bioactivity

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